Cas no 168293-10-5 (1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-)

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- structure
168293-10-5 structure
Product Name:1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-
Numero CAS:168293-10-5
MF:C10H12O5
MW:212.199283599854
CID:837645
PubChem ID:15765124
Update Time:2025-11-02

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-
    • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
    • C-Veratroylglycol
    • [ "" ]
    • 168293-10-5
    • CS-0024000
    • 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
    • AKOS032962414
    • HY-N3653
    • SCHEMBL4545347
    • 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
    • CHEMBL590536
    • CHEBI:174080
    • DTXSID901316405
    • FS-10471
    • 2,3-dihydroxyl-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
    • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone; 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
    • 2,3,4'-Trihydroxy-3'-methoxypropiophenone
    • DA-62548
    • Inchi: 1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3
    • Chiave InChI: UTXNRISXYKZJTH-UHFFFAOYSA-N
    • Sorrisi: OC(CO)C(C1C=CC(=C(C=1)OC)O)=O

Proprietà calcolate

  • Massa esatta: 212.06800
  • Massa monoisotopica: 212.06847348g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 218
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.8
  • Superficie polare topologica: 87Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 478.4±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 194.1±22.2 °C
  • PSA: 86.99000
  • LogP: -0.06330
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- Informazioni sulla sicurezza

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3553-1 mg
C-Veratroylglycol
168293-10-5
1mg
¥2275.00 2022-04-26
TargetMol Chemicals
TN3553-5mg
C-Veratroylglycol
168293-10-5
5mg
¥ 3090 2024-07-20
TargetMol Chemicals
TN3553-5 mg
C-Veratroylglycol
168293-10-5 98%
5mg
¥ 3,090 2023-07-11
TargetMol Chemicals
TN3553-1 mL * 10 mM (in DMSO)
C-Veratroylglycol
168293-10-5 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
TargetMol Chemicals
TN3553-1 ml * 10 mm
C-Veratroylglycol
168293-10-5
1 ml * 10 mm
¥ 3190 2024-07-20
A2B Chem LLC
AE93455-5mg
C-Veratroylglycol
168293-10-5 98.0%
5mg
$552.00 2024-04-20
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.